Iotalamic acid is an organic compound primarily known for its use as an X-ray contrast agent. [, ] In scientific research, it serves as a model compound for studying the degradation and removal of iodinated X-ray contrast media (IXCM) from water sources. [] It has also been used as a contrast agent in studies on animal models to investigate the distribution of substances within the body. []
Developing Sustainable Degradation Methods: As iotalamic acid and other IXCM pose environmental concerns, future research should focus on developing efficient and sustainable methods for their degradation and removal from water sources. This could involve exploring advanced oxidation processes, bioaugmentation strategies, and novel catalytic materials. []
Iotalamic acid is derived from the iodination of aromatic compounds, specifically through the modification of isophthalic acid derivatives. As a member of the class of radiocontrast agents, it is categorized under ionic contrast media. The presence of iodine atoms in its structure significantly contributes to its efficacy as a contrast agent by increasing the attenuation of X-rays compared to surrounding tissues .
The synthesis of iotalamic acid involves several key steps that can vary based on the specific method employed. A notable synthetic route begins with 5-nitroisophthalic acid monomethyl ester as the primary starting material. The synthesis process typically includes:
Iotalamic acid has a complex molecular structure characterized by:
The iodine atoms within the structure are crucial for its function as a contrast agent, providing significant electron density that enhances X-ray attenuation .
Iotalamic acid participates in various chemical reactions, particularly:
These reactions are critical for its application in diagnostic imaging, where the goal is to achieve clear differentiation between various anatomical structures .
The mechanism of action of iotalamic acid as a contrast agent involves:
The effective use of iotalamic acid hinges on its pharmacokinetics and dynamics within the body, influencing how well it delineates structures during imaging procedures .
Iotalamic acid exhibits several important physical and chemical properties:
These properties are essential for its formulation as a contrast agent and influence its behavior during medical imaging procedures .
Iotalamic acid has several significant applications in clinical settings:
Due to its effectiveness and relatively low risk profile, iotalamic acid remains a vital tool in diagnostic radiology .
Iotalamic acid emerged as a pioneering radiocontrast agent in the 1950s-1960s, specifically engineered for renal function assessment. Its molecular structure (C₁₁H₉I₃N₂O₄) featured three iodine atoms strategically positioned on a benzene ring, providing optimal X-ray attenuation at diagnostic energy ranges (30-80 keV). This design delivered superior radiographic density compared to earlier diiodinated agents like diodrast [9]. The compound was initially developed as both sodium iotalamate and meglumine iotalamate salts to balance solubility with tolerability [4] [6].
In nephrology, iotalamic acid gained prominence for glomerular filtration rate (GFR) quantification. Its renal handling profile showed significant similarities to inulin, then considered the gold standard for GFR measurement. Research demonstrated that iotalamic acid was freely filtered at the glomerulus with minimal protein binding (<8%) and underwent rapid renal excretion, making it suitable for clearance studies. Radiolabeled versions (e.g., I-125 sodium iothalamate, marketed as Glofil-125) enabled precise tracking of renal elimination kinetics [1] [6]. However, critical studies later revealed that tubular secretion (and potential reabsorption) occurred alongside glomerular filtration, complicating its interpretation as a pure GFR marker. The observed agreement with inulin clearance resulted from a "fortuitous cancellation of errors between tubular excretion and protein binding" rather than identical handling [1].
Table 1: Key Properties of Iotalamic Acid in Renal Function Assessment
Property | Value/Characteristic | Clinical Significance |
---|---|---|
Molecular Weight | 613.9 g/mol | Facilitates glomerular filtration |
Protein Binding | <8% | Minimizes interference with filtration rates |
Primary Excretion Route | Renal (>95% within 24 hours) | Suitable for urography and GFR measurement |
Radiolabeled Form | I-125 Sodium Iothalamate | Enables precise quantification of renal clearance |
Limitations | Tubular secretion component | Overestimates true GFR by 10-15% |
Iotalamic acid represented the archetypal ionic monomer in radiological contrast media classification. As a sodium or meglumine salt of triiodobenzoic acid, it dissociated in solution into charged particles, creating a high-osmolality environment (~1500-2000 mOsm/kg, 5-8 times plasma osmolality). This characteristic defined it as a High Osmolar Contrast Medium (HOCM) and directly contributed to its hemodynamic toxicity profile, including pain during injection, endothelial damage, and erythrocyte deformation [5] [9].
The clinical limitations of ionic media like iotalamic acid drove the development of non-ionic alternatives. A pivotal 1982 study demonstrated that iotalamic acid (meglumine iothalamate) induced significantly more sickling of erythrocytes in sickle cell disease patients compared to the non-ionic agent iopamidol at equivalent concentrations. This study provided mechanistic evidence for the clinical superiority of non-ionic agents in vulnerable populations [3]. Non-ionic monomers (e.g., iohexol, iopamidol) were engineered by replacing the ionizing carboxyl group (-COOH) with hydrophilic, non-ionizing acetyl groups (-CO-NH-CO-CH₃), reducing osmolality while maintaining iodine content. This yielded "ratio 3" agents (three iodine atoms per particle) versus iotalamic acid's "ratio 1.5" status (three iodine atoms per two ions) [7] [9].
Iotalamic acid served as a critical benchmark for toxicity reduction during this transition. While newer non-ionic monomers (e.g., iohexol) and dimers (e.g., iodixanol) achieved near-isotonicity, iotalamic acid remained clinically relevant in specific applications where cost-effectiveness was prioritized and patient risk factors were minimal. Its role diminished significantly in intravascular applications by the 1990s but persisted in non-vascular imaging like retrograde pyelography and cystography due to its reliable opacification and lower cost [5] [9].
Table 2: Generational Evolution of Iodinated Contrast Media Including Iotalamic Acid
Generation | Type | Osmolality (vs Plasma) | Example Agents | Iodine:Particle Ratio |
---|---|---|---|---|
First (1950s-1970s) | Ionic Monomer | High (HOCM) | Iotalamic acid, Diatrizoate | 1.5 (e.g., 3 I⁻ : 2 ions) |
Second (1980s) | Ionic Dimer | Low (LOCM) | Ioxaglate | 3.0 (e.g., 6 I⁻ : 2 ions) |
Third (1980s-) | Non-Ionic Monomer | Low (LOCM) | Iohexol, Iopamidol | 3.0 (e.g., 3 I⁻ : 1 molecule) |
Fourth (1990s-) | Non-Ionic Dimer | Iso-Osmolar (IOCM) | Iodixanol | 6.0 (e.g., 6 I⁻ : 1 molecule) |
Iotalamic acid's regulatory journey began with FDA approval of its meglumine salt (Conray) in the early 1960s for excretory urography and angiography. Its sodium salt received separate approval in 1962 [4]. The radiolabeled derivative, Sodium Iothalamate I-125 Injection (Glofil-125), gained approval specifically for glomerular filtration evaluation in 1970, cementing its role in nephrology [6]. By 1996, the cystourethrography formulation (Cysto-Conray II) was approved, highlighting its adaptation for specialized lower urinary tract imaging [4].
Market dynamics reflected iotalamic acid's transition from frontline to niche agent. Throughout the 1970s-1980s, Conray and its derivatives commanded a significant share of the ionic contrast market. However, post-1985, the global contrast media landscape shifted dramatically toward non-ionic agents. Despite this, iotalamic acid maintained a presence due to its cost-effectiveness in specific procedures and established infrastructure for production. By 2024, the global market for iotalamic acid was valued at $326 million, with projected growth to $436 million by 2032 (CAGR 6.1%). This growth is driven by its continued use in emerging economies, veterinary medicine, and specific diagnostic niches like retrograde cystourethrography rather than mainstream angiography or CT [2].
Regulatory milestones also involved label expansions based on clinical experience. Initial approvals for urography and angiography were extended to include applications like arthrography, ERCP, computed tomography enhancement, and digital subtraction angiography (DSA), demonstrating its versatility across multiple imaging modalities [6]. However, these expansions occurred alongside increasing constraints on its intravascular use, particularly in high-risk patients (neonates, sickle cell disease, renal impairment), where non-ionic agents became mandated by clinical guidelines [1] [3].
Table 3: Regulatory and Market Milestones for Iotalamic Acid
Year | Event | Brand/Form | Significance |
---|---|---|---|
1962 | Initial FDA approval for angiography/urography | Conray (Meglumine salt) | Established as primary ionic agent |
1962 | Approval of sodium salt formulation | Sodium Iotalamate | Provided alternative cation option |
1970 | Approval of I-125 radiolabeled version for GFR measurement | Glofil-125 | Formalized role in quantitative nephrology |
1980s | Peak market penetration | Conray variants | Dominant ionic agent amidst non-ionic emergence |
1996 | Approval for cystourethrography | Cysto-Conray II | Expanded into specialized non-vascular imaging |
2024 | Global market valuation | Multiple | $326 million (base for 6.1% CAGR projection to 2032) [2] |
Compounds Mentioned:Iotalamic Acid, Iothalamate Meglumine, Iothalamate Sodium, Iohexol, Iopamidol, Iodixanol, Diatrizoate, Ioxaglate, Metrizamide, Ioversol, Iomeprol, Iopromide, Ioxitalamic Acid, Diodrast, Iotrolan, Lipiodol, Barium Sulfate
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7